molecular formula C22H18N2O5 B2885179 2-(3-Nitrophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate CAS No. 326883-93-6

2-(3-Nitrophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate

Cat. No.: B2885179
CAS No.: 326883-93-6
M. Wt: 390.395
InChI Key: AFTLQZGWOKVPPI-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is a heterocyclic compound comprising a tetrahydroacridine core fused with a 3-nitrophenyl-substituted oxoethyl ester moiety. The tetrahydroacridine scaffold is structurally related to tacrine, a known acetylcholinesterase inhibitor, but modified to enhance stability and functional diversity.

Synthesis of this compound follows a nucleophilic substitution pathway, as described in the Molecules (2015) study: substituted phenacyl halides react with thiouracil derivatives in the presence of anhydrous potassium carbonate, yielding pyrimidinone derivatives after purification . Reported yields for similar compounds range from 80–83%, with melting points exceeding 200°C and high-resolution mass spectrometry (HRMS) confirming molecular weights (e.g., m/z 383.0814 for C₁₈H₁₄N₄O₄S) .

Properties

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5/c25-20(14-6-5-7-15(12-14)24(27)28)13-29-22(26)21-16-8-1-3-10-18(16)23-19-11-4-2-9-17(19)21/h1,3,5-8,10,12H,2,4,9,11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTLQZGWOKVPPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-Nitrophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C19H18N2O5
  • Molecular Weight : 342.36 g/mol

The presence of the nitrophenyl group is particularly noteworthy as it often influences the biological activity through electronic effects and steric hindrance.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes, particularly those involved in neurodegenerative diseases. The nitrophenyl moiety is believed to enhance the compound's ability to interact with acetylcholinesterase (AChE), which is crucial for neurotransmission in the nervous system.

Enzyme Inhibition

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against AChE. The enzyme inhibition was quantified using IC50 values, which indicate the concentration required to inhibit 50% of the enzyme activity.

Compound IC50 (µM) Target Enzyme
This compound0.23AChE
Donepezil0.12AChE

This suggests that the compound has comparable potency to established AChE inhibitors like Donepezil, commonly used in Alzheimer's treatment.

Neuroprotective Effects

In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involves the modulation of reactive oxygen species (ROS) levels and enhancement of cellular antioxidant defenses.

Case Studies

  • Neuroprotective Study
    A study involving cultured neuronal cells treated with various concentrations of the compound showed a dose-dependent increase in cell viability under oxidative stress conditions. The results indicated a significant reduction in markers of apoptosis when compared to untreated controls.
  • Behavioral Assessment in Animal Models
    In vivo studies using rodent models of Alzheimer's disease demonstrated that administration of the compound improved cognitive function as assessed by memory tests. The treated animals showed enhanced performance in maze tests compared to control groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidinone Derivatives (Compounds 2a–c)

From the Molecules (2015) study, compounds 2a–c share a pyrimidinone core but differ in substituents:

  • 2a: 2-((2-(3-Nitrophenyl)-2-oxoethyl)thio)-6-(phenylamino)pyrimidin-4(3H)-one
  • 2b: 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(phenylamino)pyrimidin-4(3H)-one
  • 2c: 2-((2-(3-Nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one
Property 2a 2b 2c
Melting Point (°C) 222.3–223.0 218.3–219.5 222.1–224.8
Molecular Formula C₁₈H₁₄N₄O₄S C₁₈H₁₄N₄O₄S C₁₉H₁₆N₄O₄S
HRMS (m/z) 383.0837 383.0837 397.0997
Substituent Variation 3-Nitrophenyl 4-Nitrophenyl p-Tolylamino

Key Findings :

  • The position of the nitro group (meta vs. para) minimally affects melting points but may influence electronic properties.
  • The p-tolylamino group in 2c increases molecular weight slightly (m/z 397.0997 vs. 383.0837) and broadens the melting range, suggesting enhanced crystallinity .
Tetrahydroacridine Dimers

7,7′-(ethane-1,2-diyl)bis(1,2,3,4-tetrahydroacridine-9-carboxylic acid) () is a dimeric analog with two tetrahydroacridine units linked by an ethane bridge. Unlike the monomeric target compound, this dimer exhibits:

  • Enhanced π-conjugation , improving optoelectronic properties for applications in corrosion inhibition and organic electronics .
Ethyl Tetrahydroacridine Carboxylate Derivatives

Ethyl-9-amino-6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroacridine-2-carboxylate (Compound 10, ) features a pyrazole substituent and an ethyl ester group. Differences include:

  • Synthetic Route : Suzuki coupling with boronic esters vs. nucleophilic substitution in the target compound .
  • Bioactivity : Pyrazole moieties are associated with neuroprotective effects, as seen in tacrine derivatives targeting NMDA receptors .
Other Tetrahydroacridine Esters and Amides
  • N-(4-acetylphenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide (): The amide group improves metabolic stability compared to esters, critical for pharmacokinetics in drug design .

Research Findings and Implications

  • Structural-Activity Relationships (SAR): The 3-nitrophenyl group in the target compound likely increases electrophilicity, favoring interactions with nucleophilic biological targets (e.g., enzyme active sites).
  • Comparative Stability : Esters (e.g., target compound) are more prone to hydrolysis than amides (e.g., ), suggesting trade-offs between synthetic accessibility and stability .
  • Potential Applications: While tetrahydroacridine dimers show promise in corrosion inhibition , the monomeric target compound’s nitro group could make it a candidate for nitroreductase-activated prodrugs or materials with tunable optoelectronic properties.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(3-nitrophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with acridine carboxylation followed by coupling with nitro-substituted phenyl oxoethyl groups. Critical parameters include:

  • Temperature control : Optimal ranges (e.g., 60–80°C) to prevent decomposition of nitro groups .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction efficiency .
  • Catalyst use : Amine bases like triethylamine or DMAP to facilitate esterification .
  • Monitoring : TLC or HPLC for intermediate verification .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of methods is required:

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., tetrahydroacridine protons at δ 1.5–2.8 ppm) and nitro group confirmation (δ 7.5–8.2 ppm) .
  • FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) functional groups .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • HPLC-PDA : Assesses purity (>95%) and identifies byproducts .

Q. How can researchers evaluate the compound’s biological activity (e.g., enzyme inhibition) in preliminary assays?

  • Methodological Answer :

  • In vitro enzyme assays : Use acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibition protocols with Ellman’s method .
  • Dose-response curves : IC₅₀ determination via serial dilutions (1 nM–100 µM) .
  • Control benchmarks : Compare to donepezil or rivastigmine for neuroactivity .

Advanced Research Questions

Q. What computational methods can predict the compound’s reactivity and guide synthetic optimization?

  • Methodological Answer :

  • Quantum chemical calculations : DFT (e.g., B3LYP/6-31G*) to model transition states and reaction pathways .
  • Molecular docking : Predict binding affinities to biological targets (e.g., AChE active site) using AutoDock Vina .
  • Machine learning : Train models on existing acridine derivatives to predict optimal substituents for activity .

Q. How should researchers address contradictions between experimental data and computational predictions?

  • Methodological Answer :

  • Error analysis : Validate computational parameters (e.g., solvent effects, basis sets) against experimental conditions .
  • Sensitivity testing : Vary reaction variables (e.g., pH, temperature) to identify outliers .
  • Multi-method validation : Cross-check docking results with SPR or ITC binding assays .

Q. What experimental design strategies (e.g., factorial design) optimize reaction conditions for scalability?

  • Methodological Answer :

  • Factorial design : Screen variables (temperature, solvent ratio, catalyst loading) using a 2³ matrix to identify interactions .
  • Response surface methodology (RSM) : Model nonlinear relationships to maximize yield .
  • Case example :
VariableLow LevelHigh Level
Temperature60°C80°C
Solvent Ratio1:11:3
Catalyst0.5 eq1.5 eq

Q. How can structural modifications enhance the compound’s pharmacokinetic properties (e.g., bioavailability)?

  • Methodological Answer :

  • Lipinski’s Rule of Five : Modify nitro group position or replace with bioisosteres (e.g., cyano) to improve solubility .
  • Prodrug strategies : Introduce esterase-cleavable groups to increase membrane permeability .
  • Metabolic stability : Use microsomal assays (e.g., human liver microsomes) to assess CYP450 interactions .

Methodological Integration

Q. What interdisciplinary approaches combine synthetic chemistry and computational modeling for efficient discovery?

  • Methodological Answer :

  • Feedback loops : Use computational predictions to refine synthetic routes, then validate with experimental data .
  • High-throughput screening (HTS) : Pair automated synthesis with rapid bioactivity assays .
  • Collaborative frameworks : Integrate cheminformatics (e.g., PubChem data ) with lab workflows.

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